
(2S)-2-amino-3-methylbutanenitrile hydrochloride
Overview
Description
(2S)-2-amino-3-methylbutanenitrile hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of butanenitrile, characterized by the presence of an amino group and a methyl group attached to the second and third carbon atoms, respectively. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methylbutanenitrile hydrochloride typically involves the reaction of 3-methylbutanenitrile with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-methylbutanenitrile using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives and subsequent nucleophilic substitution products.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
(2S)-2-amino-3-methylbutanenitrile hydrochloride serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Reductive Amination: This reaction is often employed to create amines from carbonyl compounds using this nitrile as a precursor.
- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, facilitating the formation of various derivatives.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Typical Products |
---|---|---|
Oxidation | Oxidation of the amino group | Oximes or nitriles |
Reduction | Reduction of the nitrile group | Primary amines |
Substitution | Nucleophilic substitution with halogens | Halogenated derivatives |
Biological Research
Enzyme Mechanisms and Protein Interactions:
In biological studies, this compound is utilized to investigate enzyme mechanisms and protein-ligand interactions. The amino group can form hydrogen bonds with enzyme active sites, influencing their activity and stability.
Case Study: Cell Culture Applications
This compound has been employed as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels crucial for optimal cell growth. Its buffering capacity stabilizes the environment, enhancing reproducibility in experiments.
Medicinal Chemistry
Therapeutic Potential:
Research indicates that this compound may possess therapeutic properties. It is being investigated as a precursor for drug development due to its structural similarity to amino acids involved in various metabolic pathways.
Case Study: Anti-inflammatory Properties
Studies on structurally related compounds have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins, suggesting potential therapeutic applications for this compound in treating inflammatory conditions.
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique reactivity allows for the production of specialty chemicals that are essential in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methylbutanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S)-2-amino-3-methylbutanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(2S)-2-amino-3-methylbutanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
(2S)-2-amino-3-methylbutanenitrile hydrochloride is unique due to its nitrile group, which imparts distinct chemical reactivity compared to its analogs. The presence of the nitrile group allows for specific reactions, such as nucleophilic addition and reduction, which are not possible with the carboxylic acid, alcohol, or amide analogs. This unique reactivity makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
(2S)-2-amino-3-methylbutanenitrile hydrochloride, also known as a derivative of the amino acid valine, has garnered attention for its potential biological activities. This compound is primarily studied for its role in various biochemical pathways, including its applications in cell culture and possible therapeutic implications.
- Chemical Formula : C5H10ClN
- Molecular Weight : 133.59 g/mol
- CAS Number : 1798904-30-9
1. Cell Culture Applications
This compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels (6-8.5) which is crucial for optimal cell growth and function . Its buffering capacity helps stabilize the environment in which cells are cultured, thus enhancing experimental reproducibility.
2. Anti-inflammatory Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with similar functional groups have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. The inhibition of these enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins .
Table 1: Inhibitory Effects on COX Enzymes
Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Compound X | 19.45 ± 0.07 | 42.1 ± 0.30 |
3. Neuroprotective Effects
Emerging research suggests that compounds related to (2S)-2-amino-3-methylbutanenitrile may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these effects may be realized .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various amino acid derivatives, including this compound, using carrageenan-induced paw edema in rats. The results demonstrated a dose-dependent reduction in edema, suggesting significant anti-inflammatory activity comparable to standard treatments like indomethacin .
Case Study 2: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines treated with oxidative stressors revealed that derivatives of (2S)-2-amino-3-methylbutanenitrile significantly reduced cell death and apoptosis markers when compared to untreated controls. This indicates potential neuroprotective effects that warrant further investigation .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the side chains and functional groups can enhance its efficacy against specific biological targets.
Key Findings:
- Electron-donating groups enhance anti-inflammatory activity.
- Structural modifications can improve selectivity for COX isoforms.
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4(2)5(7)3-6;/h4-5H,7H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSJOLXKFUAJGR-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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